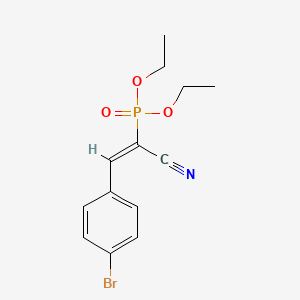
(E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile is an organic compound characterized by the presence of a bromophenyl group, a diethoxyphosphoryl group, and a prop-2-enenitrile moiety
Preparation Methods
The synthesis of (E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile typically involves a multi-step process. One common method includes the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. The reaction conditions often involve the use of a base such as potassium phosphate and grinding the reactants in a mortar . Industrial production methods may involve solvent-free conditions to adhere to green chemistry principles .
Chemical Reactions Analysis
(E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents.
Scientific Research Applications
(E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in halogen bonding, while the diethoxyphosphoryl group can engage in phosphorylation reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(E)-3-(4-bromophenyl)-2-diethoxyphosphoryl-prop-2-enenitrile can be compared with similar compounds such as:
(E)-3-(4-bromophenyl)-3,3′-(4-methyl-1,2-phenylene diimine): Similar structure but different functional groups.
N-[(E)-(4-Bromophenyl)methylidene]-4-nitroaniline: Contains a nitro group instead of a diethoxyphosphoryl group.
N’-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Different substituents on the phenyl ring.
Properties
Molecular Formula |
C13H15BrNO3P |
|---|---|
Molecular Weight |
344.14 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-2-diethoxyphosphorylprop-2-enenitrile |
InChI |
InChI=1S/C13H15BrNO3P/c1-3-17-19(16,18-4-2)13(10-15)9-11-5-7-12(14)8-6-11/h5-9H,3-4H2,1-2H3/b13-9+ |
InChI Key |
CJBUCTWITLKVFJ-UKTHLTGXSA-N |
Isomeric SMILES |
CCOP(=O)(/C(=C/C1=CC=C(C=C1)Br)/C#N)OCC |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC=C(C=C1)Br)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


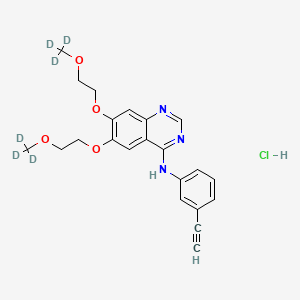
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)
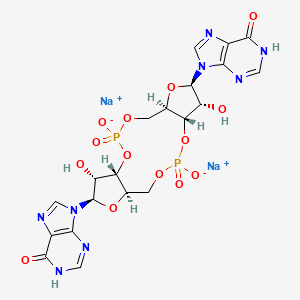
![6-[2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10778729.png)
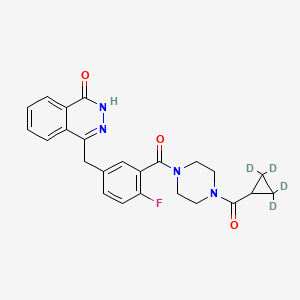
![N-Methyl-3-[3-(trifluoromethyl)phenoxy]-3-phenyl-1-propanamine](/img/structure/B10778736.png)
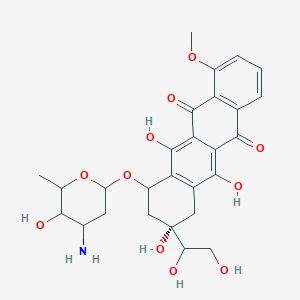
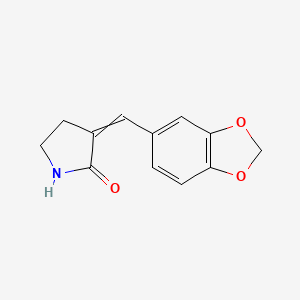
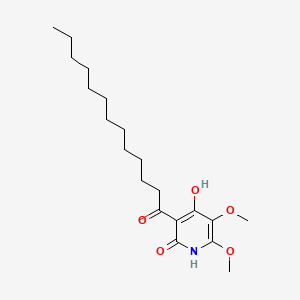

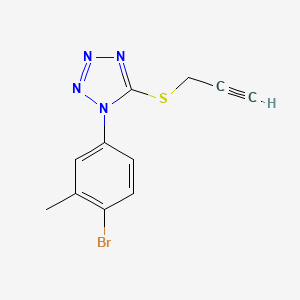
![[1-(4-Chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778796.png)
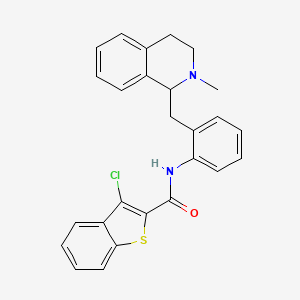
![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)
